3-Bromo-4-Fluorobiphenyl

Description

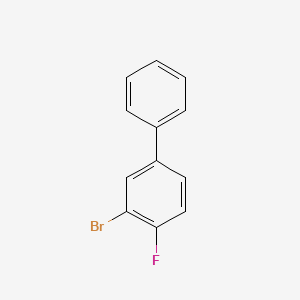

3-Bromo-4-fluorobiphenyl (CAS: 306935-88-6) is a halogenated biphenyl derivative with the molecular formula C₁₂H₈BrF and a molecular weight of 251.098 g/mol . Its IUPAC name, 2-bromo-1-fluoro-4-phenylbenzene, reflects the substitution pattern: a bromine atom at position 3 and a fluorine atom at position 4 on one phenyl ring, which is directly bonded to a second unsubstituted phenyl ring . This compound is commercially available with 97% purity and is used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents .

A notable discrepancy exists in , which lists an alternative CAS number (253124-08-2) for this compound.

Properties

IUPAC Name |

2-bromo-1-fluoro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWXPZSVUXHAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378412 | |

| Record name | 3-Bromo-4-Fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-88-6 | |

| Record name | 3-Bromo-4-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-Fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-4-Fluorobiphenyl involves the Suzuki-Miyaura coupling reaction . This reaction typically uses 4-Fluorophenylboronic acid and 3-Bromoiodobenzene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes using more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-4-Fluorobiphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-Fluorobiphenyl.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures (100-150°C).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation: Biphenyl derivatives with hydroxyl or carbonyl groups.

Reduction: 4-Fluorobiphenyl.

Scientific Research Applications

Chemistry

3-Bromo-4-fluorobiphenyl serves as a valuable building block in organic synthesis for the preparation of more complex molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield biphenyl derivatives.

Biology

In biological research, this compound is used as a probe in biochemical assays and to study enzyme-substrate interactions. Its structural properties allow it to interact with specific molecular targets, influencing enzymatic activity and cellular processes.

Medicine

This compound has potential applications in drug development due to its unique structural properties. Studies have indicated that halogenated biphenyls possess antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance:

- A cytotoxicity assay revealed significant inhibition of breast cancer cell growth (MCF-7) at concentrations above 10 µM, with an IC50 value of approximately 15 µM.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that halogenated biphenyls can disrupt bacterial membranes, leading to cell death. The presence of halogen atoms enhances lipophilicity, facilitating better penetration into microbial cells.

Antitumor Activity

Halogenated biphenyls have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms involved include:

- Interaction with DNA : Compounds may intercalate into DNA strands, disrupting replication.

- Enzyme Inhibition : Inhibition of key metabolic enzymes affects cellular functions.

- Reactive Oxygen Species Generation : Induction of oxidative stress can lead to cellular damage and apoptosis.

Study on Antimicrobial Activity

A study conducted by Amadio et al. (2023) investigated the degradation rates of fluorinated biphenyls by microbial strains. The results indicated that this compound exhibited a degradation rate of 85% when exposed to Cunninghamella elegans.

| Compound | Microbial Strain | Degradation Rate (%) |

|---|---|---|

| This compound | Cunninghamella elegans | 85 |

| 4-Fluorobiphenyl | Mycorrhizal fungi | 78 |

Study on Cytotoxicity

In another study focusing on cytotoxicity against cancer cell lines, it was found that:

| Cell Line | Concentration (µM) | IC50 Value (µM) |

|---|---|---|

| MCF-7 (Breast) | >10 | ~15 |

Mechanism of Action

The mechanism of action of 3-Bromo-4-Fluorobiphenyl depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form more complex molecules. In medicinal applications, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects .

Comparison with Similar Compounds

The structural and functional diversity of bromo-fluoro aromatic compounds influences their physical properties, reactivity, and applications. Below is a detailed comparison of 3-bromo-4-fluorobiphenyl with structurally related compounds.

Bromo-Fluoro Substituted Biphenyls and Diphenyl Ethers

Key Differences :

- The oxygen bridge in diphenyl ether reduces planarity and conjugation compared to the direct C–C bond in biphenyls, affecting electronic properties and reactivity in catalysis .

- Diphenyl ethers are often used in liquid crystals, whereas biphenyls like this compound serve as intermediates in pharmaceutical synthesis .

Bromo-Fluoro Substituted Benzene Derivatives with Functional Groups

Key Differences :

- Acetic acid derivatives (e.g., 2-(4-bromo-2,5-difluorophenyl)acetic acid) exhibit higher polarity and solubility in aqueous media compared to biphenyls, making them suitable for drug metabolite synthesis .

- Nitrile-containing compounds (e.g., 3-bromo-4-fluorobenzonitrile) are more reactive in nucleophilic substitutions due to the electron-withdrawing nitrile group .

Bromo-Fluoro Substituted Heterocycles

Key Differences :

- The morpholine ring introduces basicity and hydrogen-bonding capacity, which are critical in drug design for target binding .

Biological Activity

3-Bromo-4-Fluorobiphenyl (CAS No. 306935-88-6) is a biphenyl derivative that has garnered attention in various fields of research due to its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C12H8BrF

- Molecular Weight : 251.098 g/mol

- IUPAC Name : 2-bromo-1-fluoro-4-phenylbenzene

- SMILES : C1=CC=C(C=C1)C2=CC(=C(C=C2)F)Br

Research has indicated that this compound may exhibit biological activities through several mechanisms:

- Enzyme Inhibition : Studies suggest that this compound may inhibit various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism .

- Antimicrobial Activity : Preliminary investigations have shown that biphenyl derivatives, including this compound, can have antimicrobial effects against certain pathogens, although specific data on this compound's efficacy remains limited .

- Cellular Interaction : The compound's interaction with cellular membranes and proteins may influence its biological activity, potentially affecting signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Efficacy

A comparative study on the antimicrobial properties of biphenyl derivatives revealed that some compounds exhibit significant activity against mycobacteria and trypanosomatids. While specific data on this compound is sparse, related compounds have demonstrated promising results:

| Compound | Target Pathogen | Activity (ED50) |

|---|---|---|

| Compound IV | Trypanosoma cruzi | 3.0 µmol/L |

| Compound IV | Leishmania amazonensis | Higher than standard drugs |

Note: The above data reflects findings from related biphenyl compounds and suggests potential for this compound .

Toxicity Profile

The toxicity of this compound has been assessed in various studies, indicating potential health hazards associated with exposure:

| Hazard Type | Description |

|---|---|

| Skin Irritation | H315 - Causes skin irritation |

| Eye Irritation | H319 - Causes serious eye irritation |

| Respiratory Irritation | H335 - May cause respiratory irritation |

These hazards highlight the need for careful handling in laboratory settings .

Case Studies and Research Findings

- Fluoro Substitution Effects : A study explored the effects of fluoro substitution on biphenyl derivatives, suggesting that such modifications could enhance biological specificity and activity. The findings indicate that structural variations significantly influence the biological effects of these compounds .

- Biotransformation Studies : Research on the biotransformation of fluorinated biphenyls by fungi indicated that microbial degradation pathways could impact the environmental persistence and toxicity of these compounds. Such studies provide insights into the ecological implications of using biphenyl derivatives in industrial applications .

- In Vivo Models : Investigations into the in vivo efficacy of related biphenyl compounds against diseases such as Chagas' disease have shown promising results, warranting further exploration into the therapeutic potential of this compound in similar contexts .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-Fluorobiphenyl in academic laboratories?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling , where a brominated aryl halide (e.g., 3-bromo-4-fluorophenylboronic acid) reacts with a fluorinated biphenyl precursor. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in a THF/H₂O solvent system at 80–100°C are effective. For example, details bromo-fluorophenylboronic acids used in similar couplings . Purification via column chromatography (silica gel, hexane/EtOAc) yields >90% purity.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling

| Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 85 | 92 | |

| PdCl₂(dppf) | 78 | 89 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, Br and F coupling effects). highlights NMR for structural validation of brominated biphenyls .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H⁺] at m/z 250.98).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most standards, as per ) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation ( notes brominated compounds as irritants) .

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation (similar to 4-Bromobiphenyl standards in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during derivative synthesis?

Methodological Answer: Conflicting yields often arise from catalyst selectivity or impurity interference . Systematic approaches include:

- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent ratios.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species). highlights similar troubleshooting for brominated ketones .

- Alternative Coupling Methods : Buchwald-Hartwig amination or Ullmann coupling may bypass steric hindrance in bulky derivatives.

Q. What strategies optimize purification of this compound from complex matrices?

Methodological Answer:

- Column Chromatography : Use gradient elution (hexane → EtOAc) to separate halogenated byproducts.

- Recrystallization : Dissolve in hot ethanol, then cool to −20°C for crystal formation (yield: 70–80%, purity >95% as in ) .

- Prep-HPLC : For trace impurities, employ C18 columns with acetonitrile/water (85:15).

Table 2: Purification Efficiency Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 92 | 75 |

| Recrystallization | 95 | 70 |

| Prep-HPLC | 99 | 60 |

Q. How do electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

Q. How to address inconsistent NMR data for this compound derivatives?

Methodological Answer:

- Solvent Effects : Record spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation.

- Dynamic Processes : Variable-temperature NMR (e.g., −40°C to 25°C) detects conformational exchange (e.g., hindered rotation in ortho-substituted derivatives).

- 2D NMR : HSQC and HMBC resolve overlapping signals ( used 2D techniques for pyrazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.